N-(2-methoxybenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Amidation Reaction: The chromenone derivative is then reacted with 2-methoxybenzylamine to form the desired acetamide. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the chromenone core can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
Scientific Research Applications
2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A chromenone derivative with similar structural features but different biological activities.
Coumarin: A parent compound of chromenones, known for its anticoagulant properties.
Esculetin: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory activities.
Uniqueness
2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy substitution and acetamide functionality contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21NO5/c1-13-16-9-8-15(25-2)10-19(16)27-21(24)17(13)11-20(23)22-12-14-6-4-5-7-18(14)26-3/h4-10H,11-12H2,1-3H3,(H,22,23) |
InChI Key |
RWSURSXAQTXYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.